molecular formula C18H21ClN2O2 B3167142 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide CAS No. 917562-17-5

2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide

Cat. No.: B3167142
CAS No.: 917562-17-5
M. Wt: 332.8 g/mol
InChI Key: MJTLEXTUBSECJN-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide is a complex organic compound that features a quinoline moiety, a cyclohexyl group, and a chloroacetamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Chloroacetamide Group: The chloroacetamide functionality can be introduced by reacting the quinoline derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Cyclohexylamine Addition: Finally, cyclohexylamine is reacted with the intermediate to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoline moiety can participate in redox reactions, potentially altering its electronic properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-cyclohexyl-N-ethylacetamide
  • 2-Chloro-N-cyclohexyl-N-methylacetamide
  • 2-Chloro-N-cyclohexylacetamide

Uniqueness

Compared to similar compounds, 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide stands out due to the presence of the quinoline moiety, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the development of materials with distinct characteristics.

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c19-11-18(23)21(14-6-2-1-3-7-14)12-13-10-17(22)20-16-9-5-4-8-15(13)16/h4-5,8-10,14H,1-3,6-7,11-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTLEXTUBSECJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC2=CC(=O)NC3=CC=CC=C32)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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